
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene
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Overview
Description
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a chemical compound with the molecular formula C8H2ClF4NO4 and a molecular weight of 287.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzodioxene ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, which undergo nitration and cyclization reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification techniques. The scalability of the synthesis process is essential for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, while substitution reactions can introduce various functional groups into the benzodioxene ring .
Scientific Research Applications
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene: Lacks the nitro group, resulting in different chemical and biological properties.
2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxene:
6-Chloro-7-nitro-1,4-benzodioxene: Lacks the fluorine atoms, leading to variations in its chemical behavior and uses.
Uniqueness
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzodioxene ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBRLFSXANELD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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